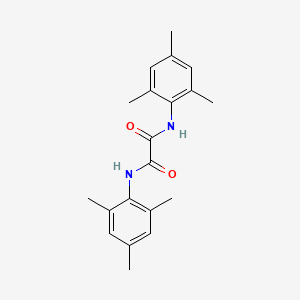
N1,N2-Dimesityloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Dimesityloxalamide is an organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol . It is a derivative of oxalamide, characterized by the presence of mesityl groups attached to the nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N2-Dimesityloxalamide can be synthesized through the reaction of mesitylamine with oxalyl chloride in the presence of a base . The reaction typically involves the following steps:
- Dissolving mesitylamine in an organic solvent such as dichloromethane.
- Adding oxalyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture at room temperature for several hours.
- Quenching the reaction with water and extracting the product with an organic solvent.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Dimesityloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxamides.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The mesityl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines.
Scientific Research Applications
N1,N2-Dimesityloxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its enzyme inhibition properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N2-Dimesityloxalamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits lipoxygenase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of fatty acids . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
N1,N2-Dimesityloxalamide can be compared with other oxalamide derivatives, such as:
N,N’-Dibenzyl oxalamide: Similar in structure but with benzyl groups instead of mesityl groups.
N,N’-Diethyl oxalamide: Contains ethyl groups attached to the nitrogen atoms.
N,N’-Diphenyl oxalamide: Features phenyl groups instead of mesityl groups.
Uniqueness
This compound is unique due to the presence of mesityl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N'-bis(2,4,6-trimethylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O2/c1-11-7-13(3)17(14(4)8-11)21-19(23)20(24)22-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,21,23)(H,22,24) |
InChI Key |
BYFNZGDOKWBBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



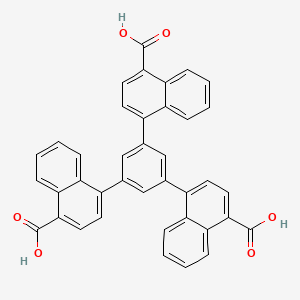
![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)
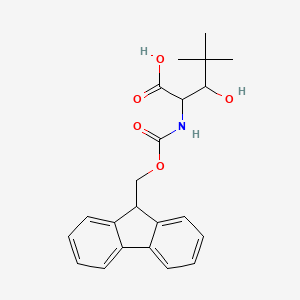
![tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate](/img/structure/B12102417.png)
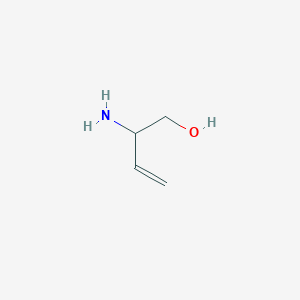
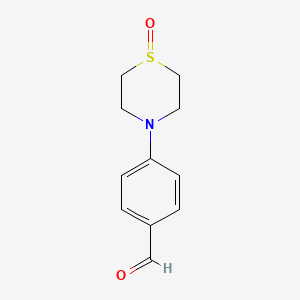
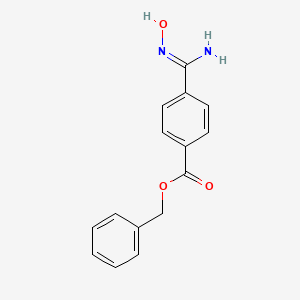
![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)

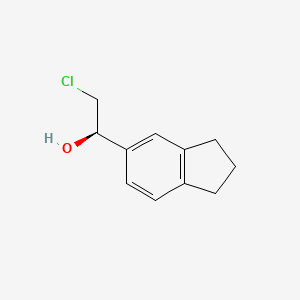


![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
